molecular formula C15H24Cl2N2OS B14668006 Thiazolidine, 3-(7-(5-chloro-2-pyridyloxy)heptyl)-, hydrochloride CAS No. 41287-98-3

Thiazolidine, 3-(7-(5-chloro-2-pyridyloxy)heptyl)-, hydrochloride

Cat. No.: B14668006
CAS No.: 41287-98-3
M. Wt: 351.3 g/mol
InChI Key: PLILWSQASBSXGX-UHFFFAOYSA-N
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Description

Thiazolidine, 3-(7-(5-chloro-2-pyridyloxy)heptyl)-, hydrochloride: is a synthetic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 5-chloro-2-pyridyloxy group attached to a heptyl chain, which is further connected to the thiazolidine ring. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolidine, 3-(7-(5-chloro-2-pyridyloxy)heptyl)-, hydrochloride typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of cysteine or its derivatives with aldehydes or ketones.

    Attachment of the Heptyl Chain: The heptyl chain can be introduced through alkylation reactions using appropriate alkyl halides.

    Introduction of the 5-Chloro-2-Pyridyloxy Group:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Using catalysts and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions can occur at the nitrogen atom, converting it to its amine form.

    Substitution: The 5-chloro group in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Thiazolidine, 3-(7-(5-chloro-2-pyridyloxy)heptyl)-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Thiazolidine, 3-(7-(5-chloro-2-pyridyloxy)heptyl)-, hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the 5-chloro-2-pyridyloxy group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

    Thiazolidine-4-carboxylic acid: Studied for its potential therapeutic effects.

    5-Chloro-2-pyridinol: Used as an intermediate in the synthesis of various pharmaceuticals.

Uniqueness

Thiazolidine, 3-(7-(5-chloro-2-pyridyloxy)heptyl)-, hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

41287-98-3

Molecular Formula

C15H24Cl2N2OS

Molecular Weight

351.3 g/mol

IUPAC Name

3-[7-(5-chloropyridin-2-yl)oxyheptyl]-1,3-thiazolidine;hydrochloride

InChI

InChI=1S/C15H23ClN2OS.ClH/c16-14-6-7-15(17-12-14)19-10-5-3-1-2-4-8-18-9-11-20-13-18;/h6-7,12H,1-5,8-11,13H2;1H

InChI Key

PLILWSQASBSXGX-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1CCCCCCCOC2=NC=C(C=C2)Cl.Cl

Origin of Product

United States

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